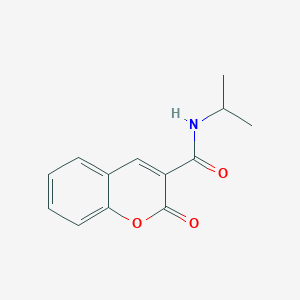

N-isopropyl-2-oxo-2H-chromene-3-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-isopropyl-2-oxo-2H-chromene-3-carboxamide derivatives involves various strategies, including catalytic reactions and multicomponent reactions. For instance, the use of Bi(OTf)3 as a catalyst facilitates the addition of isocyanides to 2H-chromene acetals, yielding 2-carboxamide-2H-chromenes efficiently and with high yield (Lyu et al., 2016). Moreover, solvent-free conditions using cerium ammonium nitrate (CAN) enable the synthesis of 4H-chromene-3-carboxamide derivatives via the Knoevenagel-Michael reaction, highlighting an eco-friendly approach (Chitreddy & Shanmugam, 2017).

Molecular Structure Analysis

The molecular structure of N-isopropyl-2-oxo-2H-chromene-3-carboxamide derivatives is characterized by the planarity of the chromene core and the orientation of the carboxamide group. Crystal structure analyses reveal that molecules like 4-oxo-N-phenyl-4H-chromene-2-carboxamide exhibit anti conformations and can have either trans- or cis-related orientations of amide and pyran ring oxygen atoms (Reis et al., 2013).

Chemical Reactions and Properties

N-isopropyl-2-oxo-2H-chromene-3-carboxamide derivatives participate in various chemical reactions, including cyclocondensation and multicomponent reactions, leading to the formation of complex heterocycles. For example, the reaction with carbon disulfide produces 1-mercaptopyrrolo[3,4-c]chromene-3,4-diones, which serve as building blocks for azole systems (Azab et al., 2017).

Scientific Research Applications

Synthesis and Environmental Considerations

- Eco-friendly Synthesis: Proença and Costa (2008) describe an eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting a high atom economy and environmentally benign procedures. This indicates the potential of N-isopropyl-2-oxo-2H-chromene-3-carboxamide for sustainable chemical processes (Proença & Costa, 2008).

Applications in Molecular Probing and Sensing

- Molecular Probe for Hydroxyl Radicals: Singh et al. (2008) synthesized a DNA-binding, coumarin-based fluorescent hydroxyl radical indicator, which could be a derivative of N-isopropyl-2-oxo-2H-chromene-3-carboxamide. This compound effectively quantifies hydroxyl radicals, indicating its potential in detecting reactive oxygen species (Singh et al., 2008).

- Fluorescent Probe for Metal Ions: Bekhradnia et al. (2016) report the use of nitro-3-carboxamide coumarin derivatives, possibly related to N-isopropyl-2-oxo-2H-chromene-3-carboxamide, as a selective fluorescent probe for Cu(2+) ions. This application underscores the compound's potential in metal ion detection (Bekhradnia et al., 2016).

Pharmaceutical and Biological Applications

- Antimicrobial Agents: Azab et al. (2017) investigated the antimicrobial activities of new azole systems derived from 2-oxo-2H-chromene-3-carboxamide, suggesting potential pharmaceutical applications for N-isopropyl-2-oxo-2H-chromene-3-carboxamide in developing antimicrobial compounds (Azab et al., 2017).

Chemosensor Applications

- Cyanide Anion Detection: Wang et al. (2015) synthesized coumarin benzothiazole derivatives, which include structures similar to N-isopropyl-2-oxo-2H-chromene-3-carboxamide, for the detection of cyanide anions. This research highlights its potential use as a chemosensor for anions (Wang et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-oxo-N-propan-2-ylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-12(15)10-7-9-5-3-4-6-11(9)17-13(10)16/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFRHCOMCPYXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopropyl-2-oxo-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)

![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5599367.png)

![2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)

![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4-phenyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5599414.png)

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)